Adenosine, N,N-dibenzoyl-
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Overview
Description
“N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide” is a complex organic compound that features a purine base linked to a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the benzoyl group through acylation reactions. Common reagents used in these steps include benzoyl chloride, various protecting groups, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
“N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the purine base or the benzoyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its interactions with enzymes and other biomolecules. Its purine base is of particular interest due to its similarity to nucleotides, which are essential components of DNA and RNA.
Medicine
In medicinal chemistry, “N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide” could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with unique properties. Its complex structure could contribute to the design of advanced polymers or other functional materials.
Mechanism of Action
The mechanism by which “N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide” exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing various biochemical pathways. The purine base could mimic natural nucleotides, potentially interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide: shares similarities with other benzoyl-purine derivatives.
N-Benzoyl-adenine: Another compound with a benzoyl group attached to an adenine base.
N-Benzoyl-guanosine: A guanosine derivative with a benzoyl group.
Uniqueness
What sets “N-Benzoyl-N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide” apart is its specific configuration and the presence of the tetrahydrofuran ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
51008-81-2 |
---|---|
Molecular Formula |
C24H21N5O6 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-benzoyl-N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C24H21N5O6/c30-11-16-18(31)19(32)24(35-16)28-13-27-17-20(28)25-12-26-21(17)29(22(33)14-7-3-1-4-8-14)23(34)15-9-5-2-6-10-15/h1-10,12-13,16,18-19,24,30-32H,11H2/t16-,18-,19-,24-/m1/s1 |
InChI Key |
MMAFGVQKTQHTJK-VEBYGKHWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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